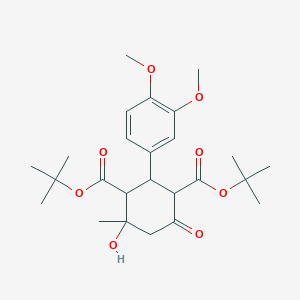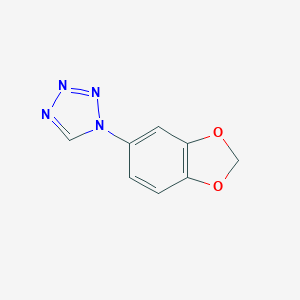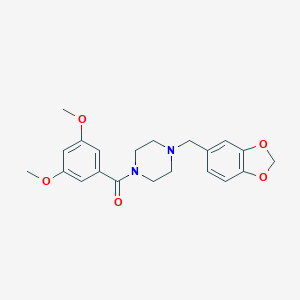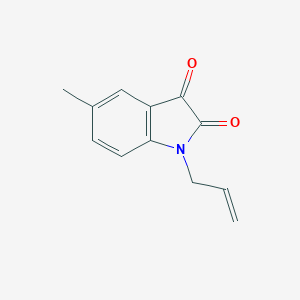
1-(4-methoxybenzyl)-1H-indole-2,3-dione
Overview
Description
1-(4-Methoxybenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxybenzyl group attached to the indole core, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with indole-2,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The indole core can interact with various biological macromolecules, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives such as:
1-(4-Methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde: This compound has a similar structure but with a phenyl group attached to the indole core, which can alter its chemical and biological properties.
1-(4-Methoxybenzyl)-4-(trimethylsilyl)but-1-en-3-yn-1-yl-1H-indole: This derivative contains a trimethylsilyl group, which can impact its reactivity and applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)16(17)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWAONYGMZFGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-(4-chloroanilino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B366998.png)
![1-Benzenesulfonyl-4-benzo[1,3]dioxol-5-ylmethyl-piperazine](/img/structure/B367004.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)

![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
![4-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B367015.png)
![5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B367035.png)
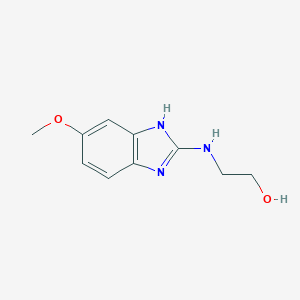
![{1-[4-(2,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367038.png)
![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)
